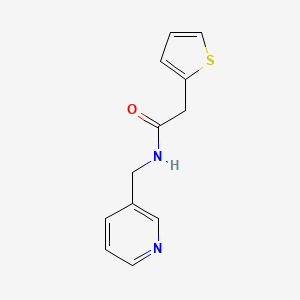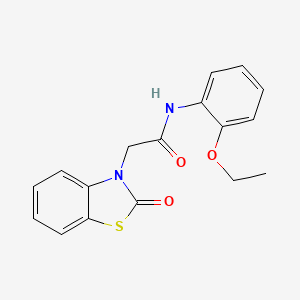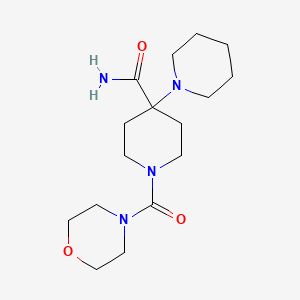
4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a compound that belongs to the class of organic compounds known as benzoxazinones. These compounds are characterized by a 1,4-benzoxazinone skeleton and have various applications in chemistry due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of related benzoxazinone derivatives involves novel synthetic routes, ensuring ethical yields and is characterized using spectroscopic methods such as 1H NMR, IR, and Mass spectroscopy, indicating superior accordance with proposed structures (Guguloth, 2019). Moreover, synthesis strategies include intramolecular Michael addition and reaction with nucleophiles, showcasing the versatility and reactivity of the benzoxazinone core (Masuoka et al., 1986).
Molecular Structure Analysis
Benzoxazinones, including 4H-1,2-benzoxazines with electron-withdrawing substituents, demonstrate a variety of functionalized derivatives, elucidating the importance of electron-withdrawing substituents on the benzene ring for the molecular structure and its implications (Nakamura et al., 2003).
Chemical Reactions and Properties
The reactivity of benzoxazinones with nucleophiles such as phenols, indoles, and ethanethiol highlights the major reaction centers and contributes to the diversity of potential chemical transformations (Hashimoto et al., 1979). These reactions are pivotal for further functionalization and application of benzoxazinone derivatives.
Physical Properties Analysis
The synthesis and characterization of benzoxazinone derivatives, including their molecular and crystal structures, provide insights into their physical properties. Techniques like X-ray diffraction analyses and spectral analyses play a crucial role in understanding the structural aspects that influence the physical properties of these compounds (Ahmed et al., 2016).
Chemical Properties Analysis
Electrochemical C-H amination methods offer sustainable access to benzoxazinones, indicating the chemical versatility and potential for functionalization of these heterocycles. Such methodologies highlight the broad scope of alkylated substrates compatible with benzoxazinone synthesis (Wesenberg et al., 2017). Additionally, the study of insertion reactions with phosphorus ylides presents a unique approach to modifying the benzoxazinone core, showcasing the compound's reactivity and potential for generating diverse derivatives (Abdou et al., 2002).
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
Research on similar compounds to 4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate includes the synthesis and detailed characterization of related chemical structures. Studies have demonstrated methodologies for creating these compounds, supported by spectral analyses and crystal structure evaluations. For instance, Ahmed et al. (2016) explored the synthesis and crystal structures of related 1,2,3-triazoles, indicating the potential of these methods for creating similar benzoxazin derivatives (Ahmed et al., 2016).
2. Antimicrobial and Antibacterial Activity
Compounds structurally akin to 4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate have been researched for their antimicrobial and antibacterial properties. Studies like that of Kadian et al. (2012) have synthesized benzoxazine analogues and evaluated their efficacy against various bacterial strains, demonstrating significant antibacterial activity (Kadian, Maste, & Bhat, 2012).
3. Potential as Intermediates in Organic Synthesis
Research by Nakamura et al. (2003) and others has shown that benzoxazine derivatives can serve as potent intermediates for synthesizing functionalized aromatic compounds. This highlights their utility in the broader context of organic chemistry and synthesis (Nakamura, Uchiyama, & Ohwada, 2003).
4. Antioxidant Properties
Studies on benzoxazin derivatives, such as those conducted by Sonia et al. (2013), have investigated their potential as antioxidants, indicating a promising avenue for the development of novel antioxidant agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
5. Application in Polymer Synthesis
Research into the synthesis of benzoxazines, like that by Soto et al. (2016), has explored their use in creating multifunctional polymers, emphasizing their significance in material science and polymer chemistry (Soto, Hiller, Oschkinat, & Koschek, 2016).
Direcciones Futuras
The future directions for research on “4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could be investigated for their potential use as therapeutic agents in various diseases .
Propiedades
IUPAC Name |
[4-(8-methyl-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10-4-3-5-14-15(10)18-16(22-17(14)20)12-6-8-13(9-7-12)21-11(2)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQCFIOJVHIVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)




![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)


![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)